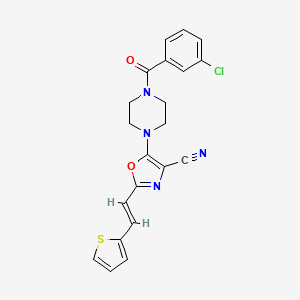
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a complex organic compound that incorporates multiple functional groups. These include an amide, thiadiazole, thioether, pyranone, and benzoate functionalities. Compounds with such diverse functional groups often display unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Drug Development: : Potential use as a scaffold for developing new pharmaceuticals due to its complex structure.
Biochemical Probes: : Investigating enzyme activities and biochemical pathways.
Medicine
Therapeutics: : Could be a candidate for anti-inflammatory or antimicrobial agents.
Diagnostics: : Imaging agents due to the fluorine atom, useful in PET scans.
Industry
Material Science:
Agriculture: : Possible use as a precursor to agrochemicals.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate typically involves multiple steps:
Formation of the thiadiazole ring: : Starting with 2-ethylbutanoic acid and thiocarbamide, the thiadiazole ring can be synthesized through cyclization.
Attachment of the thioether: : The thiadiazole can be further reacted with 2-chloromethyl-4H-pyran-4-one under basic conditions to form the thioether linkage.
Amidation: : The amine group of the resulting intermediate can then be acylated using the appropriate carboxylic acid derivative to form the amide.
Benzoate formation: : Finally, the benzoate ester can be formed by esterification with 2-fluorobenzoic acid.
Industrial production methods: : The industrial synthesis typically follows the same basic steps but is optimized for large-scale production. This includes using solvents and catalysts that are amenable to bulk processing and ensuring that all reagents and conditions are selected to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
Types of reactions
Oxidation: : The thioether and pyranone moieties can undergo oxidation, which might lead to sulfoxide or sulfone formation and ring-opening reactions, respectively.
Reduction: : The carbonyl groups in the amide and pyranone can be reduced to their respective alcohols under hydrogenation conditions.
Substitution: : The fluorobenzoate ester can be a site for nucleophilic aromatic substitution, especially under basic conditions.
Common reagents and conditions
Oxidation: : Agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalysts like palladium on carbon in a hydrogen atmosphere.
Substitution: : Nucleophiles like hydroxide or alkoxide ions.
Major products formed
Oxidation: : Formation of sulfoxides/sulfones, open-ring compounds.
Reduction: : Alcohols from the reduction of amides and ketones.
Substitution: : New aromatic esters and ethers.
Comparación Con Compuestos Similares
Similar compounds
6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
6-(((5-(2-propylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate
Uniqueness: : Compared to these similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate may offer unique advantages, such as improved bioavailability, specific binding affinity, or particular physicochemical properties that make it more suitable for certain applications.
There you go—a deep dive into the multi-faceted world of this compound!
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVTVEGKZSQYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
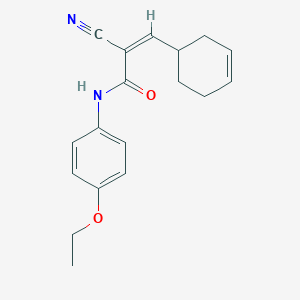
![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)
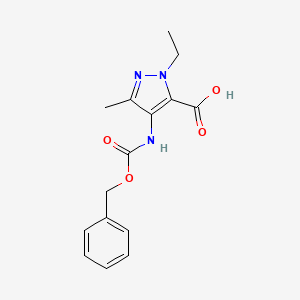
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2851446.png)
![2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2851448.png)
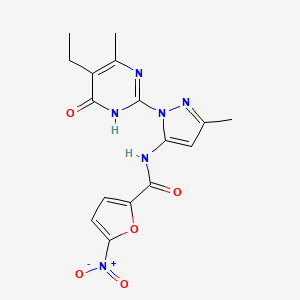
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2851450.png)
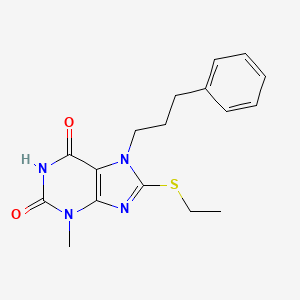
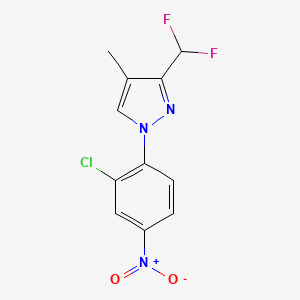
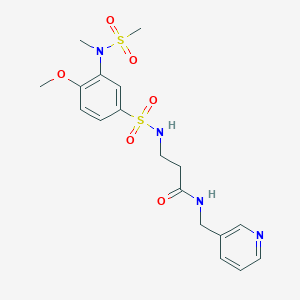
![1-(4-methoxybenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2851457.png)

![(1R,2R)-2-[(oxolan-3-yl)methoxy]cyclopentan-1-ol](/img/structure/B2851459.png)
